Dantaxusin C

Description

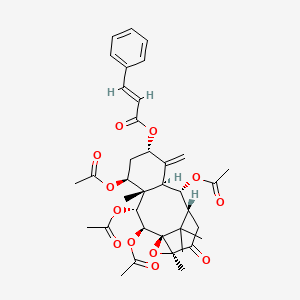

Dantaxusin C is a taxane diterpenoid first isolated from Taxus yunnanensis (Yunnan yew) alongside its analogs, Dantaxusin A, B, and D . Structurally, it belongs to the 6/8/6-taxane family and is characterized by a unique C-11,12-epoxy ring and a C-13 oxo group (Figure 1) . Unlike paclitaxel—a well-known anticancer taxane—this compound lacks the complex C-13 side chain critical for microtubule stabilization. Initial studies highlight its antibacterial properties, though its mechanism remains less explored compared to other taxanes .

Properties

Molecular Formula |

C37H44O12 |

|---|---|

Molecular Weight |

680.7 g/mol |

IUPAC Name |

[(1R,2S,3R,4S,5S,7S,9R,10R,11R,14S)-2,3,5,10-tetraacetyloxy-4,14,16,16-tetramethyl-8-methylidene-13-oxo-15-oxatetracyclo[9.4.1.01,14.04,9]hexadecan-7-yl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C37H44O12/c1-19-26(48-29(43)16-15-24-13-11-10-12-14-24)18-28(44-20(2)38)35(8)30(19)31(45-21(3)39)25-17-27(42)36(9)37(49-36,34(25,6)7)33(47-23(5)41)32(35)46-22(4)40/h10-16,25-26,28,30-33H,1,17-18H2,2-9H3/b16-15+/t25-,26-,28-,30-,31+,32-,33-,35+,36+,37-/m0/s1 |

InChI Key |

MOYWWZOOLCCTFX-WXJTWOLQSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H](C(=C)[C@@H]2[C@@]1([C@H]([C@@H]([C@]34[C@](O3)(C(=O)C[C@@H]([C@H]2OC(=O)C)C4(C)C)C)OC(=O)C)OC(=O)C)C)OC(=O)/C=C/C5=CC=CC=C5 |

Canonical SMILES |

CC(=O)OC1CC(C(=C)C2C1(C(C(C34C(C(C2OC(=O)C)CC(=O)C3(O4)C)(C)C)OC(=O)C)OC(=O)C)C)OC(=O)C=CC5=CC=CC=C5 |

Synonyms |

dantaxusin C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Features of this compound and Related Taxanes

Key Observations :

- Epoxy vs. Double Bond : The C-11,12-epoxy ring in this compound causes distinct NMR shifts (e.g., downfield H-9 resonance) compared to taxanes with C-11,12 double bonds like Taxinine .

- Lack of C-13 Side Chain : Unlike paclitaxel, this compound’s simpler C-13 oxo group may limit its interaction with microtubules, explaining its divergent antibacterial rather than anticancer activity .

- Substituent Effects : Acetylation patterns in Dantaxusins A and B correlate with enhanced antibacterial potency (lower MICs), whereas this compound’s exact MIC remains unreported .

Pharmacological and Functional Comparisons

Antibacterial Activity

This compound is grouped with A and B as antibacterial agents, though its efficacy relative to these analogs is unclear due to insufficient quantitative data . In contrast, other taxanes like paclitaxel and baccatin III are pharmacologically distinct, targeting eukaryotic microtubules rather than bacterial systems.

Anticancer Potential

Q & A

Q. How can researchers formulate hypotheses to explore understudied biological targets of this compound?

- Methodological Answer : Apply the PICO framework:

- Population : Specific cell types/organisms.

- Intervention : Dose range and administration routes.

- Comparison : Existing inhibitors or placebo.

- Outcome : Quantifiable biomarkers (e.g., enzyme activity, apoptosis rates). Prioritize targets with known disease relevance but no approved modulators .

Visualization and Reporting Standards

Q. What are the best practices for preparing figures to illustrate this compound’s structural and activity data?

- Methodological Answer : Follow journal-specific guidelines (e.g., Med. Chem. Commun.):

- Structural diagrams : Use ChemDraw with consistent bond angles/colors.

- Activity plots : Label axes clearly (units, error bars). Avoid overcrowding; split complex data into subpanels. For microscopy images, include scale bars and contrast adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.